3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
3-Cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at the 1-position and a cyclopentyl-propanamide moiety at the 5-position. The pyrazolopyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes. This compound’s synthesis typically involves microwave-assisted reactions in acetic acid, yielding high-purity crystals suitable for structural analysis .
Properties
IUPAC Name |
3-cyclopentyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-6-9-16(10-7-14)25-19-17(12-22-25)20(27)24(13-21-19)23-18(26)11-8-15-4-2-3-5-15/h6-7,9-10,12-13,15H,2-5,8,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVMDODHMULOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound exhibits significant biological activity, particularly in cancer therapy, due to its ability to inhibit key enzymes involved in cell proliferation and survival.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
- CAS Number : 899966-54-2
The compound features a unique heterocyclic structure that enhances its interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). These targets are crucial in regulating cell cycle progression and proliferation, particularly in cancer cells.
Antitumor Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine class, including this compound, demonstrate potent antitumor activity. Notably:
- In Vitro Studies : Compounds similar to this one have shown IC values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . For example, a related compound exhibited an IC value of 0.016 µM against wild-type EGFR .
| Compound | Cell Line | IC |
|---|---|---|
| This compound | MCF-7 | Nanomolar range |
| Related Compound | HCT-116 | 0.016 µM |
The mechanisms through which this compound exerts its effects include:
- Inhibition of CDKs : This leads to cell cycle arrest and apoptosis in cancer cells.
- EGFR Inhibition : The compound competes with ATP for binding to EGFR, leading to reduced signaling for cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:
- Cell Cycle Arrest : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative could halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines .
- Apoptotic Induction : The same derivative increased the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptotic signaling pathways .
Comparative Analysis with Similar Compounds
Comparative studies reveal that compounds within the same class exhibit diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-2-cyclopentylpyrazolo[3,4-d]pyrimidine | Cyclopentyl group | Antitumor activity |
| 5-Methylpyrazolo[3,4-d]pyrimidine | Methyl substitution | CDK2 inhibitor |
| N-Cyclopentyl-N'-(5-methylpyrazole) | Cyclopentyl group | Antiviral properties |
The unique combination of cyclopentyl and p-tolyl groups on the pyrazolo[3,4-d]pyrimidine framework enhances binding affinity and selectivity towards biological targets compared to other derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
The title compound shares structural similarities with derivatives reported in the literature, particularly pyrimidine- and pyrazolopyrimidine-based analogs. Key comparisons include:
- Cyclopentyl vs. Cyclohexyl : The cyclopentyl group in the title compound adopts an envelope conformation, introducing steric constraints distinct from the chair-like cyclohexyl analog. This may reduce steric hindrance in target binding .
- Dihedral Angles: The smaller dihedral angle (73.06° vs.
- Hydrogen Bonding : Both compounds exhibit N–H⋯O and O–H⋯N bonds, but the title compound’s disordered p-tolyl group implies dynamic structural flexibility, which could influence solubility or crystallinity .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of:
- Temperature : Optimal range of 60–80°C for cyclization steps to avoid side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine (TEA) or DBU improves yields in acylation and condensation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use complementary analytical techniques:
- NMR : and NMR confirm substitution patterns (e.g., cyclopentyl proton shifts at δ 1.5–2.0 ppm; pyrazolo-pyrimidine carbons at 150–160 ppm) .
- HRMS : Exact mass determination (e.g., [M+H] = 449.1924) validates molecular formula .
- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between pyrazolo-pyrimidine and p-tolyl groups ~73–88°) and hydrogen-bonding networks .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against CDK2 or EGFR kinases (IC determination via fluorescence polarization) .
- Anti-inflammatory Activity : Measure COX-2 inhibition (ELISA) at 10–100 µM concentrations .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC thresholds <50 µM indicating potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Employ a modular synthesis approach:
- Substituent Variation : Replace p-tolyl with halogenated (e.g., 4-fluorophenyl) or bulky (tert-butyl) groups to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the cyclopentyl group with cyclohexyl or bicyclic moieties to modulate lipophilicity (logP changes monitored via HPLC) .
- Docking Studies : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., PDB ID: 6AY) and correlate with experimental IC values .
Q. What crystallographic techniques resolve contradictions in reported molecular conformations?
- Methodological Answer : Address discrepancies via:
- High-Resolution XRD : Refine disorder in aromatic rings (e.g., p-tolyl group) with occupancy ratios (e.g., 0.51:0.49) and anisotropic displacement parameters .
- Hydrogen Bond Analysis : Map intermolecular interactions (N–H···O, O–H···N) using Mercury software to explain stability differences between polymorphs .
Q. How to reconcile contradictory biological data across studies?
- Methodological Answer : Conduct meta-analysis with controlled variables:
- Assay Conditions : Normalize pH (7.4), temperature (37°C), and DMSO concentration (<1%) to minimize variability .
- Metabolic Stability : Use liver microsomes (human/rat) to compare half-life (t) and identify species-specific degradation pathways .
- Off-Target Profiling : Perform kinome-wide screens (e.g., DiscoverX) to clarify selectivity vs. promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
